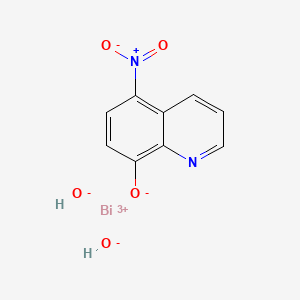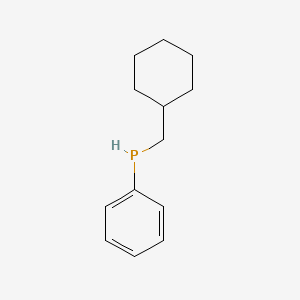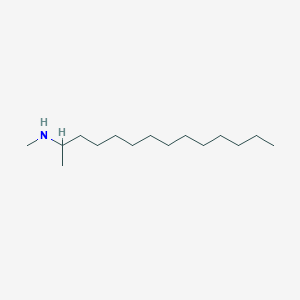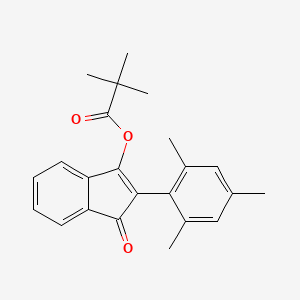
Octamethylcyclotetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octamethylcyclotetrasilane is an organosilicon compound with the chemical formula Si4Me8, where Me represents a methyl group (CH3). It is a colorless, viscous liquid that is widely used in various industrial applications due to its unique chemical properties. This compound is a member of the cyclotetrasilane family, which consists of a ring structure with alternating silicon and carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octamethylcyclotetrasilane can be synthesized through the reaction of dimethyldichlorosilane with a Grignard reagent, such as methylmagnesium chloride, in the presence of a catalyst. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. The resulting product is then purified through distillation to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced by the hydrolysis of dimethyldichlorosilane, followed by the condensation of the resulting silanol intermediates. This process involves the use of a strong base, such as potassium hydroxide (KOH), to catalyze the reaction and promote the formation of the cyclic silane structure .
Análisis De Reacciones Químicas
Types of Reactions
Octamethylcyclotetrasilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the silicon-carbon bonds, which are susceptible to nucleophilic and electrophilic attacks.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or ozone (O3) under mild conditions to form silanols and siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce silanes with lower oxidation states.
Substitution: Substitution reactions involve the replacement of methyl groups with other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkylating agents
Major Products Formed
The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, which have diverse applications in the chemical industry .
Aplicaciones Científicas De Investigación
Octamethylcyclotetrasilane has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of octamethylcyclotetrasilane involves its ability to form stable silicon-carbon bonds, which contribute to its chemical reactivity and versatility. The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used. For example, in oxidation reactions, this compound can form silanols and siloxanes through the cleavage of silicon-carbon bonds and the incorporation of oxygen atoms .
Comparación Con Compuestos Similares
Octamethylcyclotetrasilane can be compared with other similar compounds, such as:
Disiloxane: A simpler organosilicon compound with two silicon atoms.
Tetramethylsilane: A smaller silane with four methyl groups attached to a single silicon atom.
Dimethyl ether: An ether with two methyl groups attached to an oxygen atom.
Bis(trimethylsilyl)amine: An organosilicon compound with two trimethylsilyl groups attached to a nitrogen atom
Compared to these compounds, this compound is unique due to its cyclic structure and higher molecular weight, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
38041-04-2 |
|---|---|
Fórmula molecular |
C8H24Si4 |
Peso molecular |
232.62 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4-octamethyltetrasiletane |
InChI |
InChI=1S/C8H24Si4/c1-9(2)10(3,4)12(7,8)11(9,5)6/h1-8H3 |
Clave InChI |
NJECQESCCSENHG-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]([Si]1(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)







